molecular formula C22H24N4O B6027530 6-[(1-cyclopropylethyl)amino]-N-methyl-N-(2-quinolinylmethyl)nicotinamide

6-[(1-cyclopropylethyl)amino]-N-methyl-N-(2-quinolinylmethyl)nicotinamide

Cat. No. B6027530
M. Wt: 360.5 g/mol
InChI Key: VMXSKQHHRGIIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1-cyclopropylethyl)amino]-N-methyl-N-(2-quinolinylmethyl)nicotinamide, also known as CQMA, is a synthetic compound that belongs to the class of nicotinamides. CQMA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 6-[(1-cyclopropylethyl)amino]-N-methyl-N-(2-quinolinylmethyl)nicotinamide varies depending on the disease being studied. In cancer research, this compound induces apoptosis and cell cycle arrest by inhibiting the activation of Akt and ERK signaling pathways. In diabetes research, this compound improves glucose tolerance and insulin sensitivity by activating AMPK signaling pathway. In neurodegenerative disorder research, this compound protects against neurotoxicity and cognitive impairment by activating Nrf2 signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different diseases. In cancer research, this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound improves glucose tolerance and insulin sensitivity by activating AMPK signaling pathway. In neurodegenerative disorder research, this compound protects against neurotoxicity and cognitive impairment by activating Nrf2 signaling pathway.

Advantages and Limitations for Lab Experiments

6-[(1-cyclopropylethyl)amino]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity. However, this compound also has some limitations, such as its low solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 6-[(1-cyclopropylethyl)amino]-N-methyl-N-(2-quinolinylmethyl)nicotinamide. In cancer research, further studies are needed to investigate the potential of this compound as a chemotherapeutic agent and its combination with other anticancer drugs. In diabetes research, further studies are needed to investigate the molecular mechanisms underlying the beneficial effects of this compound on glucose metabolism. In neurodegenerative disorder research, further studies are needed to investigate the potential of this compound as a therapeutic agent and its combination with other neuroprotective agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound has been shown to have various biochemical and physiological effects in different diseases, and its mechanism of action varies depending on the disease being studied. Although this compound has several advantages for lab experiments, further studies are needed to investigate its potential as a therapeutic agent and its combination with other drugs.

Synthesis Methods

6-[(1-cyclopropylethyl)amino]-N-methyl-N-(2-quinolinylmethyl)nicotinamide can be synthesized by a multistep process involving the reaction of 2-quinolinylmethylamine with N-methyl nicotinamide in the presence of a base, followed by the addition of cyclopropyl ethylamine. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

Scientific Research Applications

6-[(1-cyclopropylethyl)amino]-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity by activating AMP-activated protein kinase (AMPK) signaling pathway. In neurodegenerative disorder research, this compound has been shown to protect against neurotoxicity and cognitive impairment by activating Nrf2 signaling pathway.

properties

IUPAC Name

6-(1-cyclopropylethylamino)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-15(16-7-8-16)24-21-12-10-18(13-23-21)22(27)26(2)14-19-11-9-17-5-3-4-6-20(17)25-19/h3-6,9-13,15-16H,7-8,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXSKQHHRGIIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC2=NC=C(C=C2)C(=O)N(C)CC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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